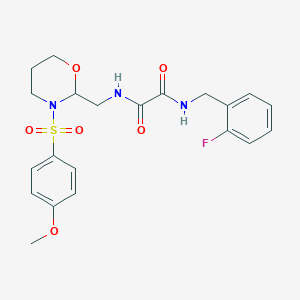

N1-(2-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

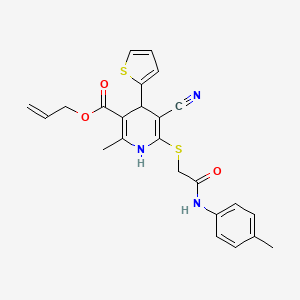

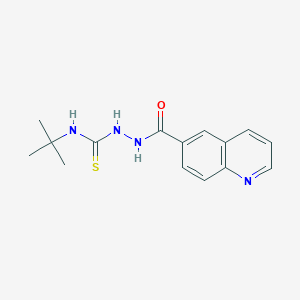

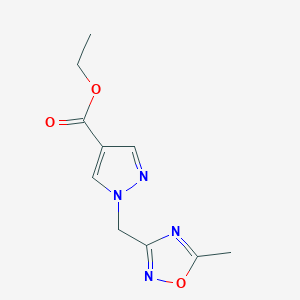

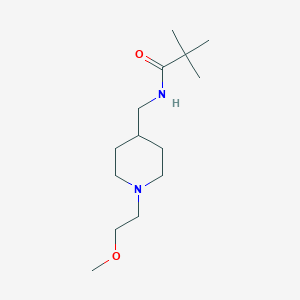

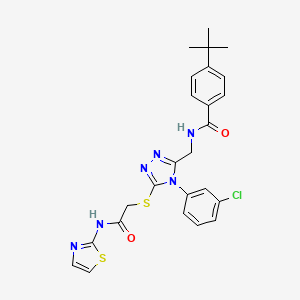

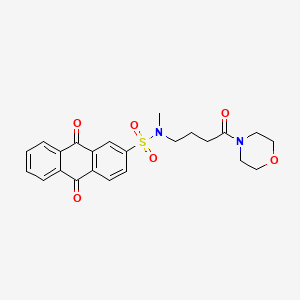

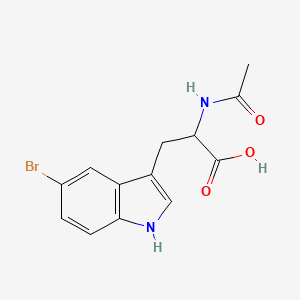

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. It might involve reactions such as nucleophilic substitution, condensation, and possibly a cyclization to form the oxazinan ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxalamide group might be hydrolyzed under acidic or basic conditions, and the fluorobenzyl group might undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) introduced a zinc phthalocyanine derivative that possesses remarkable properties for photodynamic therapy (PDT), a treatment method for cancer. The compound synthesized in this research, characterized by its high singlet oxygen quantum yield, is indicative of the potential for similar complex molecules, such as N1-(2-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, in enhancing the efficacy of PDT through improved photosensitizing capabilities (Pişkin, Canpolat, & Öztürk, 2020).

Insecticide Development

The unique chemical structure and the presence of fluorine and methoxy phenyl groups in compounds like flubendiamide, as discussed by Tohnishi et al. (2005), highlight their significant insecticidal activity against lepidopterous pests. This suggests that structurally complex molecules such as this compound may also hold potential in the development of new, novel class insecticides with specific target pest profiles (Tohnishi et al., 2005).

Novel Pharmacological Treatments

Research into orexin receptor mechanisms by Piccoli et al. (2012) for controlling compulsive food consumption in binge eating disorder suggests that complex chemical compounds targeting specific neural pathways could represent new avenues for pharmacological intervention. Compounds with intricate structures, similar to this compound, may offer targeted mechanisms of action in the treatment of various neurological and psychological conditions (Piccoli et al., 2012).

Antimicrobial Activity

Mohamed (2007) explored the antimicrobial potential of sulfonamide derivatives, suggesting that complex molecules incorporating sulfonamide groups, alongside other functional groups such as fluorobenzyl and methoxyphenyl, could be potent candidates for developing new antimicrobial agents. This underscores the potential for compounds like this compound to contribute to the discovery of novel antimicrobial compounds (Mohamed, 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O6S/c1-30-16-7-9-17(10-8-16)32(28,29)25-11-4-12-31-19(25)14-24-21(27)20(26)23-13-15-5-2-3-6-18(15)22/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNBFEWCUQPKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)

![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)